KCP10043F
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Overview
Description
KCP10043F is a T-type Ca2+ channel (Cav3.1) blocker which exhibits potent G1-phase arrest.
Scientific Research Applications
1. Anti-Cancer Potential
KCP10043F has demonstrated notable potential in cancer treatment, particularly in combating non-small cell lung cancer (NSCLC). Lee et al. (2020) explored this compound's mechanism of action, discovering that this compound induces apoptosis in NSCLC cells. This apoptosis is achieved through the inactivation of STAT3, a critical pathway in cancer cell survival and proliferation. The study showed that this compound led to the downregulation of Bcl-2 and Bcl-xL (anti-apoptotic proteins), upregulation of Bax and cleaved Bid (pro-apoptotic proteins), loss of mitochondrial membrane potential, increase of cytochrome c release, and cleavage of several caspases and poly (ADP-ribose) polymerase (PARP). These findings suggest that this compound could be a valuable agent in NSCLC therapy (Lee et al., 2020).
2. Synergistic Effects with Chemotherapeutic Agents
Byun et al. (2016) conducted a study examining the synergistic effects of this compound when combined with chemotherapeutic agents like etoposide or cisplatin in the treatment of lung cancer. The study highlighted that this compound, while exhibiting weaker T-type Ca(2+) channel blocking activity and less cytotoxicity than its parent compound KYS05090S, showed potent G1-phase cell cycle arrest in A549 cells (a type of NSCLC). This was found to be accompanied by the downregulations of cyclin-dependent kinases and cyclins and upregulation of the CDK inhibitor p27(KIP1). The combination of this compound with etoposide or cisplatin resulted in synergistic cell death via apoptosis, which suggests its potential role in combination therapy for lung cancer (Byun et al., 2016).
3. Chiral Resolution and Genotoxicity Evaluation
Ahn et al. (2021) focused on the chiral resolution of this compound and its genotoxicity evaluation. This study is critical for understanding the safety profile of this compound, especially for its potential use in clinical settings. The research demonstrated that both enantiomers of this compound were nongenotoxic, which is a vital aspect of drug safety. Moreover, the study showed that the R enantiomer displayed almost equal anticancer activity to the S enantiomer, suggesting that the racemate this compound could be used in ongoing preclinical and clinical studies without requiring expensive asymmetric processes or chiral separation (Ahn et al., 2021).
properties
Molecular Formula |
C36H45FN6O2 |
---|---|
Molecular Weight |
612.79 |
IUPAC Name |
2-(3-(4-Cyclohexylphenyl)-2-((3-(3,3-dimethylureido)propyl)(methyl)amino)-3,4-dihydroquinazolin-4-yl)-N-(4-fluorobenzyl)acetamide |
InChI |
InChI=1S/C36H45FN6O2/c1-41(2)36(45)38-22-9-23-42(3)35-40-32-13-8-7-12-31(32)33(24-34(44)39-25-26-14-18-29(37)19-15-26)43(35)30-20-16-28(17-21-30)27-10-5-4-6-11-27/h7-8,12-21,27,33H,4-6,9-11,22-25H2,1-3H3,(H,38,45)(H,39,44) |
InChI Key |
ONSKVAPFVGNDJP-UHFFFAOYSA-N |
SMILES |
O=C(NCC1=CC=C(F)C=C1)CC2N(C3=CC=C(C4CCCCC4)C=C3)C(N(CCCNC(N(C)C)=O)C)=NC5=C2C=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KCP-10043F; KCP 10043F; KCP10043F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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